Positional Isomer Differentiation: 5-Pyrrolidinyl vs. 2-Pyrrolidinyl vs. 4-Pyrrolidinyl Attachment on Pyrimidine
The three positional isomers of pyrrolidinyl-pyrimidine exhibit distinct physicochemical properties that directly impact their utility in drug discovery. The 5-isomer (target compound) has a computed Topological Polar Surface Area (TPSA) identical to the 2-isomer (37.8 Ų, PubChem computed) but differs in the spatial orientation of the pyrrolidine basic nitrogen relative to the pyrimidine ring [1]. The 5-position attachment creates a meta-like relationship between the pyrrolidine nitrogen and both pyrimidine nitrogens, a geometry that is critical for ACC inhibitor pharmacophore models as described in US8962641 [2]. The 2-isomer (CAS 944900-11-2) and 4-isomer (CAS 1343078-25-0) create ortho- and para-like relationships respectively, which alter the exit vector of the pyrrolidine ring and are not claimed in the ACC inhibitor patent [2].
| Evidence Dimension | Positional isomerism—substitution pattern on pyrimidine ring |
|---|---|
| Target Compound Data | 5-(Pyrrolidin-3-yl)pyrimidine dihydrochloride; pyrrolidine attached at pyrimidine C-5 position; CAS 1417569-35-7; MW 222.12 g/mol (dihydrochloride), 149.19 g/mol (free base); computed TPSA ~37.8 Ų [1]. |
| Comparator Or Baseline | 2-(Pyrrolidin-3-yl)pyrimidine (CAS 944900-11-2, MW 149.19 g/mol, TPSA 37.8 Ų) and 4-(Pyrrolidin-3-yl)pyrimidine (CAS 1343078-25-0, MW 149.19 g/mol, TPSA not independently reported but expected similar based on identical formula) [1]. |
| Quantified Difference | Identical molecular formula, weight, and TPSA among isomers; differentiation is purely spatial (vector orientation of pyrrolidine ring). The 5-isomer positions the pyrrolidine ring at a dihedral angle distinct from the 2- and 4-isomers, yielding different ligand-receptor interaction geometries. No direct comparative binding data among the three positional isomers is publicly available. |
| Conditions | Physicochemical properties computed using PubChem 2.2 and Cactvs 3.4.8.18. Pharmacological relevance inferred from patent claims in US8962641. |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting ACC or other pyrimidine-binding proteins, the 5-isomer provides the correct spatial geometry required by the pharmacophore model, while the 2- and 4-isomers produce different exit vectors that may be incompatible with the target binding site.
- [1] PubChem. 2-(Pyrrolidin-3-yl)pyrimidine. CID 3767451. Computed properties: Molecular Weight 149.19 g/mol, XLogP3-AA=0, Hydrogen Bond Donor Count=1, Hydrogen Bond Acceptor Count=3, Rotatable Bond Count=1, Topological Polar Surface Area=37.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/3767451 (accessed 2024). View Source
- [2] Fleck M, Heimann A, Heine N, Nosse B, Roth GJ. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2, issued February 24, 2015. Boehringer Ingelheim International GmbH. The patent generically claims pyrrolidine derivatives substituted at the pyrimidine 5-position. View Source
